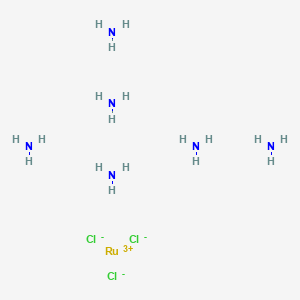

Hexaammineruthenium trichloride

描述

Significance in Advanced Coordination Chemistry

The study of hexaammineruthenium(III) chloride is fundamental to understanding the principles of coordination chemistry. Its synthesis and characterization provide a classic example of the formation and properties of a stable d-block metal complex. Researchers utilize this compound to explore concepts such as ligand field theory, electronic transitions, and the magnetic properties of transition metal complexes.

The inertness of the ruthenium(III) center to ligand substitution, a hallmark of low-spin d⁶ complexes, makes it an excellent model for studying electron transfer reactions without the complication of ligand exchange. This property is crucial for investigating the kinetics and mechanisms of both inner-sphere and outer-sphere electron transfer processes.

Overview of Fundamental Research Trajectories

Beyond its foundational role in coordination chemistry, hexaammineruthenium(III) chloride serves as a versatile tool in several key research areas:

Electrochemistry: It is widely employed as a redox probe to characterize the electrochemical properties of various electrode materials. rsc.orgmmu.ac.ukcore.ac.uk Its well-behaved, reversible one-electron reduction to hexaammineruthenium(II) provides a reliable standard for evaluating the performance of novel electrode surfaces, including those based on graphene and other carbon nanomaterials. rsc.orgmmu.ac.uk

Biomolecular Interactions: The positively charged [Ru(NH₃)₆]³⁺ ion interacts with negatively charged biomolecules such as DNA and proteins. nih.govrsc.orgresearchgate.net This interaction is primarily electrostatic, with the complex binding to the phosphate (B84403) backbone of nucleic acids. rsc.orgresearchgate.net This property is exploited in studies of DNA structure and in the development of electrochemical biosensors. nih.govrsc.org

Catalysis: Hexaammineruthenium(III) chloride can serve as a precursor for the synthesis of various ruthenium-based catalysts. sigmaaldrich.com For instance, it has been used to prepare Ru/Al₂O₃ catalysts for the hydrogenation of carbon dioxide. sigmaaldrich.com

Materials Science: The compound is used in the synthesis of novel materials. For example, it has been utilized in the direct hydrothermal synthesis of zeolites containing encapsulated metal clusters. berkeley.edu

Interactive Data Tables

Below are interactive tables summarizing key properties and research applications of Hexaammineruthenium(III) chloride.

Table 1: Physicochemical Properties of Hexaammineruthenium(III) Chloride

| Property | Value |

| Chemical Formula | [Ru(NH₃)₆]Cl₃ |

| Molecular Weight | 309.61 g/mol strem.com |

| Appearance | Powder sigmaaldrich.com |

| CAS Number | 14282-91-8 strem.com |

| Coordination Geometry | Octahedral |

| Oxidation State of Ru | +3 |

Table 2: Key Research Applications of Hexaammineruthenium(III) Chloride

| Application Area | Specific Use | Key Findings |

| Electrochemistry | Outer-sphere redox probe rsc.orgmmu.ac.uk | Characterizes heterogeneous electron transfer rates at various electrode surfaces. rsc.orgmmu.ac.uk |

| Biosensing | DNA interaction studies nih.govrsc.org | Binds to the DNA phosphate backbone, enabling electrochemical detection of DNA. nih.govrsc.org |

| Catalysis | Catalyst precursor sigmaaldrich.com | Used to synthesize catalysts for reactions like CO₂ hydrogenation. sigmaaldrich.com |

| Materials Science | Zeolite synthesis berkeley.edu | Employed in the creation of metal-encapsulated zeolites. berkeley.edu |

属性

IUPAC Name |

azane;ruthenium(3+);trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H3N.Ru/h3*1H;6*1H3;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDZMMXUOBAJMN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Ru+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H18N6Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14282-91-8 | |

| Record name | Hexaammineruthenium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014282918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaammineruthenium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for Hexaammineruthenium Iii Chloride

Established Synthetic Pathways of Hexaammineruthenium(III) Chloride

The primary industrial synthesis of Hexaammineruthenium(III) chloride involves the oxidation of its corresponding Ruthenium(II) salt. This process is carefully controlled to ensure high purity and yield.

Precursor Utilization (e.g., Hexaammineruthenium(II) Dichloride)

The most common precursor for the synthesis of Hexaammineruthenium(III) chloride is Hexaammineruthenium(II) dichloride ([Ru(NH₃)₆]Cl₂). google.com The synthesis of the Ru(II) precursor itself often starts from more accessible materials like ruthenium trichloride (B1173362) (RuCl₃). A typical method involves the zinc reduction of a ruthenium chloride solution in the presence of concentrated aqueous ammonia (B1221849). google.com This process efficiently produces Hexaammineruthenium(II) dichloride, which is then used in the subsequent oxidation step. google.com

The general preference is to dissolve the Hexaammineruthenium(II) dichloride precursor in a solvent before proceeding with oxidation. For industrial-scale production, adding ammonium (B1175870) chloride to the solution is a key step to facilitate the reaction. google.com

Controlled Oxidation Processes (e.g., Oxygen, Ozone)

A well-established and efficient method for converting the Ru(II) precursor to Ru(III) is through controlled oxidation using gaseous oxidants like oxygen (O₂) or ozone (O₃). google.com In a typical procedure, Hexaammineruthenium(II) dichloride is dissolved in water, followed by the gradual addition of ammonium chloride. chemicalbook.comgoogle.com

High-purity (e.g., 99.99%) oxygen gas is then bubbled through the solution at a controlled flow rate. chemicalbook.com The progress of the oxidation reaction is monitored by measuring the oxidation-reduction potential (ORP) of the solution with a meter, often using a silver/silver chloride (Ag/AgCl) reference electrode. The reaction is considered complete when the ORP reaches a specific value, for instance, -80 mV. chemicalbook.comgoogle.com This endpoint indicates the successful conversion of the Ru(II) species to the desired Ru(III) state. The process is typically conducted at room temperature (20-25 °C). chemicalbook.com

Following the oxidation, the Hexaammineruthenium(III) trichloride product is crystallized from the solution, often by adding more ammonium chloride and cooling, then separated by filtration, washed (e.g., with acetone), and dried. chemicalbook.com

| Parameter | Value/Condition | Source |

| Precursor | Hexaammineruthenium(II) dichloride | chemicalbook.comgoogle.com |

| Oxidizing Agent | Oxygen (O₂) or Ozone (O₃) | google.com |

| Solvent | Water | chemicalbook.com |

| Additive | Ammonium Chloride (NH₄Cl) | chemicalbook.comgoogle.com |

| Temperature | 20-25 °C | chemicalbook.com |

| Monitoring | Oxidation-Reduction Potential (ORP) | chemicalbook.comgoogle.com |

| Endpoint Example | -80 mV (vs. Ag/AgCl) | chemicalbook.com |

Table 1: Typical Reaction Conditions for the Synthesis of [Ru(NH₃)₆]Cl₃

Synthesis of Related Ruthenium Complexes and Derivatives

Hexaammineruthenium(III) chloride is a valuable starting material for creating a variety of other ruthenium complexes, including those with modified coordination spheres and bimetallic structures. sigmaaldrich.com

Chloropentaammineruthenium(III) Chloride Formation

Hexaammineruthenium(III) chloride can be converted to Chloropentaammineruthenium(III) chloride, [Ru(NH₃)₅Cl]Cl₂. This transformation involves the substitution of one of the six ammonia ligands with a chloride ligand. A standard laboratory method to achieve this is by heating a solution of Hexaammineruthenium(III) chloride in concentrated hydrochloric acid. The excess chloride ions in the concentrated HCl facilitate the displacement of an ammonia molecule.

Alternatively, a related pathway involves the reaction of the blue, chloro-bridged dimer [Ru₂(NH₃)₆Cl₄H₂O]Cl with aqueous ammonia. cdnsciencepub.com This reaction cleaves the bridge and results in the formation of a yellow solution from which Chloropentaammineruthenium(III) chloride can be crystallized upon cooling after acidification with hydrochloric acid. cdnsciencepub.com

Formation of Bimetallic Ruthenium Complexes

Bimetallic complexes, which contain two metal centers, can be synthesized using monometallic precursors. researchgate.net Hexaammineruthenium(III) chloride can serve as such a precursor. For example, it is used in the preparation of the bimetallic complex [Ru(NH₃)₆][Ag(CN)₂]₃·2H₂O. sigmaaldrich.com The synthesis of bimetallic complexes often involves the reaction of a pre-formed monometallic complex with a second metal salt or another metal complex. researchgate.netrsc.org These materials are of interest due to the cooperative effects between the metal centers, which can lead to unique electronic and chemical properties compared to their monometallic counterparts. rsc.org

Characterization of Bridged Ruthenium Species (e.g., Chloro-bridged dimers)

While Hexaammineruthenium(III) chloride is not a typical direct precursor for chloro-bridged ruthenium dimers, such species are relevant in ruthenium chemistry. These dimers are more commonly synthesized from other starting materials. For instance, reacting ruthenium trichloride with arenes (aromatic hydrocarbons) can yield dimeric ruthenium complexes of the type [RuCl₂(arene)]₂.

Advanced Coordination Chemistry Investigations of Hexaammineruthenium Iii Chloride

Elucidation of Metal-Ligand Interactions and Electronic Structure

The hexaammineruthenium(III) cation, [Ru(NH₃)₆]³⁺, features a central ruthenium atom in the +3 oxidation state octahedrally coordinated to six ammonia (B1221849) (NH₃) ligands. The interaction between the Ru(III) center and the ammonia ligands is a classic example of coordinate bonding. The lone pair of electrons on the nitrogen atom of each ammonia molecule is donated to the vacant d-orbitals of the ruthenium ion, forming strong Ru-N sigma (σ) bonds.

The electronic configuration of Ru(III) is [Kr] 4d⁵. In an octahedral ligand field created by the six ammonia ligands, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). For a d⁵ ion in a strong ligand field like that provided by ammonia, the electrons will first fill the lower energy t₂g orbitals before pairing up, resulting in a low-spin configuration. Therefore, the electronic configuration of the [Ru(NH₃)₆]³⁺ complex is t₂g⁵ eg⁰. This configuration gives rise to a paramagnetic complex with one unpaired electron.

Theoretical analyses and spectroscopic studies have been instrumental in understanding the bonding interactions within the complex. dicp.ac.cn The nature of the ligands has a significant impact on the electronic structure and magnetic properties of transition metal complexes. aps.org

Ruthenium Oxidation States and Redox Interconversion Dynamics

A key feature of hexaammineruthenium(III) chloride is its ability to readily undergo a one-electron reduction to form hexaammineruthenium(II) chloride, [Ru(NH₃)₆]Cl₂. This reversible redox couple, [Ru(NH₃)₆]³⁺/[Ru(NH₃)₆]²⁺, is well-behaved and has been extensively studied using electrochemical techniques such as cyclic voltammetry. iorodeo.comchemicalbook.com

The standard redox potential for this couple is approximately -0.11 V versus a silver/silver chloride (Ag/AgCl) electrode. researchgate.net This property makes the hexaammineruthenium(III)/(II) system a valuable redox probe in various electrochemical investigations. nih.govresearchgate.net The interconversion between the Ru(III) and Ru(II) states involves the simple addition or removal of an electron, with minimal structural rearrangement of the coordination sphere, contributing to its electrochemical reversibility.

The kinetics of the electron transfer process can be influenced by the composition of the supporting electrolyte. nih.gov For instance, the rate constants for the reduction of [Ru(NH₃)₆]³⁺ at platinum and gold electrodes show a dependence on the anion present. nih.gov In certain applications, the in-situ generation of the [Ru(NH₃)₆]²⁺ species by applying a DC bias to a solution of [Ru(NH₃)₆]³⁺ is a useful technique. nih.gov

The stability of the different oxidation states can be affected by the surrounding chemical environment. For example, in alkaline media, the oxidation of Ru(III) can proceed through the deprotonation of an ammonia ligand, leading to the formation of unstable Ru(IV) species. researchgate.net

Table 1: Electrochemical Data for the Hexaammineruthenium(III)/(II) Redox Couple

| Redox Couple | Formal Potential (V vs. Ag/AgCl) | Measurement Conditions |

| [Ru(NH₃)₆]³⁺/²⁺ | -0.11 researchgate.net | 0.1 M KCl |

| [Ru(NH₃)₆]³⁺/²⁺ | 0.172 ± 0.002 nih.gov | 0.5 M KNO₃ |

Spectroscopic and Electrochemical Characterization of Related Blue Complexes

Under certain conditions, particularly in acidic solutions, hexaammineruthenium(II) complexes can react to form intensely colored blue species. The formation of these blue solutions is a notable aspect of ruthenium chemistry. cdnsciencepub.com

Investigations into the reaction of hexaammineruthenium(II) dichloride with hydrochloric acid have led to the isolation and characterization of a blue, chloro-bridged dinuclear complex. cdnsciencepub.com This complex is formulated as [Ru₂(NH₃)₈Cl₂(H₂O)]Cl, containing a mixed-valence Ru(II)-Ru(III) core. A similar bromo-bridged complex, [Ru₂(NH₃)₈Br₂(H₂O)]Br, is formed with hydrobromic acid. cdnsciencepub.com

The characterization of these blue complexes has been achieved through a combination of analytical techniques, including spectroscopy and electrochemistry. The electronic spectra of these species are key to identifying their formation and understanding their electronic structure.

Electrochemical Research of Hexaammineruthenium Iii Chloride Systems

Fundamental Electron Transfer Kinetics and Mechanisms

The study of hexaammineruthenium(III) chloride has been instrumental in advancing the understanding of electron transfer kinetics and the underlying mechanisms that govern these processes at electrode-electrolyte interfaces.

Electron transfer reactions are broadly categorized into two mechanisms: inner-sphere and outer-sphere. The key distinction lies in the interaction between the redox-active species and the electrode or another reactant during the electron transfer event. differencebetween.com

Inner-Sphere Electron Transfer (ISET): In this mechanism, the reactant comes into direct contact with the electrode surface, often involving the formation of a chemical bond or a bridging ligand that facilitates the electron transfer. differencebetween.comdavuniversity.org This process may involve changes in the coordination sphere of the reactant. mdpi.com

Outer-Sphere Electron Transfer (OSET): This mechanism occurs when the electron transfer takes place without any chemical bond formation between the reactant and the electrode. wikipedia.orglibretexts.org The redox species remains intact, with its coordination sphere unchanged, and the electron tunnels through space. differencebetween.comwikipedia.org These reactions are typically faster than inner-sphere processes because they have lower energetic demands, as no bonds need to be broken or formed. libretexts.org

Hexaammineruthenium(III) chloride is a classic example of a system that undergoes outer-sphere electron transfer. mmu.ac.uk The six ammonia (B1221849) ligands form a stable and inert coordination sphere around the ruthenium center, preventing the ion from directly interacting or bonding with the electrode surface. The electron transfer occurs with the complex situated at the outer Helmholtz plane, in contact with adsorbed water molecules, rather than directly on the metallic surface. nih.govacs.org This characteristic makes it a standard "outer-sphere" redox probe used to characterize the electrochemical properties of electrode materials. mmu.ac.uk

The heterogeneous electron transfer (HET) rate constant, denoted as k⁰, is a critical parameter that quantifies the kinetic facility of a redox reaction at an electrode surface. A high k⁰ value signifies a fast, kinetically facile reaction, often described as electrochemically reversible. The [Ru(NH₃)₆]³⁺/²⁺ couple is known to be one of the fastest electrode reactions for a dissolved redox species. researchgate.net

The k⁰ for hexaammineruthenium(III) chloride has been measured on various electrode materials. Studies show that the rate constant is influenced by the electrode material, the supporting electrolyte, and the electrode surface properties. For instance, research on graphite (B72142) paste electrodes demonstrated a clear correlation between the lateral flake size of the graphite and the HET kinetics, with smaller flakes leading to improved rates due to an increase in edge plane-like defects. mmu.ac.uk Furthermore, the anions present in the electrolyte can mediate the electron transfer, with the rate constants depending on the identity and concentration of the anion. nih.govacs.org

Below is a table summarizing reported HET rate constants for the hexaammineruthenium(III) chloride redox couple on different electrodes.

| Electrode Material | HET Rate Constant (k⁰) (cm s⁻¹) | Supporting Electrolyte | Reference |

| Boron-Doped Diamond (BDD) | 0.015 | 1.0 M KCl | monash.edu |

| Glassy Carbon (GC) | ≥ 0.2 | 1.0 M KCl | monash.edu |

| Platinum (Pt) | ≥ 2.0 | 1.0 M KCl | monash.edu |

| Silver (Ag) | 0.39 | 0.5 M KCl | rsc.org |

This table is interactive. You can sort and filter the data.

In outer-sphere electron transfer, the electron must traverse the space between the redox center and the electrode surface, a process governed by quantum mechanical tunneling. wikipedia.org This mechanism is fundamental to understanding electron transfer in various chemical and biological systems, such as in the respiratory electron transport chain where electrons tunnel over significant distances between redox cofactors. nih.gov

For hexaammineruthenium(III) chloride, the electron tunnels between the ruthenium ion and the electrode. The rate of this tunneling is highly dependent on the distance between the donor (electrode) and the acceptor (Ru center). The stable ammonia ligands create a fixed distance, and the electron transfer occurs without the need for the complex to be in direct physical contact with the electrode, which would require significant and energetically unfavorable dehydration of both the ion and the electrode surface. nih.govacs.org The process is better described as the complex being in "hard contact" with the layer of adsorbed water molecules at the interface, with the electron tunneling through this barrier. nih.gov The presence of certain anions in the electrolyte can mediate this process, likely by altering the structure of the interfacial layer and influencing the tunneling pathway. nih.govacs.org

Voltammetric Studies and Techniques

Voltammetric methods are essential for probing the electrochemical behavior of hexaammineruthenium(III) chloride. These techniques involve applying a time-dependent potential to an electrode and measuring the resulting current to gain insight into the thermodynamics and kinetics of the redox process.

Cyclic voltammetry is a widely used technique to study the redox properties of chemical species. electrochemsci.org For hexaammineruthenium(III) chloride, CV is instrumental in demonstrating its hallmark electrochemical reversibility. sigmaaldrich.comsigmaaldrich.comsamaterials.com A reversible system is one where the electron transfer kinetics are fast enough to maintain equilibrium concentrations of the oxidized and reduced forms at the electrode surface, as dictated by the Nernst equation.

The cyclic voltammogram of hexaammineruthenium(III) chloride in a suitable electrolyte like 0.1 M KCl typically exhibits a pair of well-defined redox peaks, one for the reduction of Ru(III) to Ru(II) and one for the subsequent oxidation. iorodeo.comresearchgate.net Key characteristics indicating reversibility include:

Peak Separation (ΔEₚ): The difference between the anodic peak potential (Eₚₐ) and the cathodic peak potential (Eₚ꜀) is close to the theoretical value of 59/n mV at 25°C (where n is the number of electrons transferred, which is 1 in this case).

Peak Current Ratio (iₚₐ/iₚ꜀): The ratio of the anodic peak current to the cathodic peak current is approximately equal to one.

Peak Current vs. Scan Rate: The peak currents are proportional to the square root of the scan rate, which is characteristic of a diffusion-controlled process. rsc.org

These features make hexaammineruthenium(III) chloride a reliable redox couple for calibrating electrodes and for comparative electrochemical studies. iorodeo.comiorodeo.com

Below is a table of typical experimental parameters used in cyclic voltammetry studies of hexaammineruthenium(III) chloride.

| Parameter | Value | Purpose | Reference(s) |

| Analyte Concentration | 1 mM - 10 mM | To generate a measurable current response. | iorodeo.comresearchgate.netiorodeo.com |

| Supporting Electrolyte | 0.1 M KCl | To provide conductivity and minimize solution resistance. | iorodeo.comresearchgate.netiorodeo.com |

| Potential Window | -500 mV to +300 mV (vs. Ag/AgCl) | To scan through the reduction and oxidation potentials of the Ru(III)/Ru(II) couple. | iorodeo.comiorodeo.com |

| Scan Rate | 5 mV/s to 100 mV/s | To investigate the reversibility and diffusion control of the redox process. | researchgate.netresearchgate.net |

This table is interactive. You can sort and filter the data.

Chronoamperometry involves stepping the electrode potential from a value where no reaction occurs to a potential where the reaction is diffusion-controlled and then recording the resulting current as a function of time. uni-regensburg.de The current decay follows the Cottrell equation for a diffusion-limited process. This technique has been applied to study hexaammineruthenium(III) chloride to determine diffusion coefficients and to investigate reaction mechanisms. rsc.org

Double potential step chronoamperometry extends this by applying a second potential step, typically back to the initial potential, to reverse the reaction. By analyzing the current-time transients of both the forward and reverse steps, one can study the stability of the electrogenerated species and the kinetics of the electrode reaction.

Chronocoulometry, a related technique where charge is measured instead of current, has been used with hexaammineruthenium(III) chloride to quantify the surface coverage of self-assembled monolayers (SAMs) on gold electrodes. electrochemsci.org In these experiments, the [Ru(NH₃)₆]³⁺ ions adsorb electrostatically to the negatively charged phosphate (B84403) backbone of DNA in the SAM. By stepping the potential to a sufficiently negative value (e.g., -0.5 V vs. SCE), the adsorbed ions are reduced, and the total charge passed is used to calculate the number of ions and thus the surface density of the DNA. electrochemsci.org

Square Wave Voltammetry (SWV) for Reversible Processes

Square Wave Voltammetry (SWV) is an advanced electrochemical technique renowned for its high sensitivity and speed, making it particularly well-suited for studying reversible redox processes. wikipedia.orgmaciassensors.com The method applies a potential waveform that is a superposition of a square wave onto a staircase potential ramp. wikipedia.orgmaciassensors.com Current is sampled twice during each square-wave cycle, once at the end of the forward potential pulse and once at the end of the reverse pulse. maciassensors.com The resulting voltammogram is a plot of the difference between these two currents (differential current) versus the base staircase potential. maciassensors.com This differential measurement effectively minimizes the contribution from non-faradaic (charging) currents, thereby enhancing the signal-to-noise ratio for the faradaic current of the redox reaction. maciassensors.comnumberanalytics.com

For a simple, reversible electrode reaction like the one-electron reduction of Hexaammineruthenium(III), the net SWV response exhibits a symmetrical, peak-shaped curve. sapub.org The peak potential of this curve corresponds to the formal potential of the redox couple, and the peak height is directly proportional to the concentration of the analyte. sapub.org A key characteristic of a reversible system in SWV is that the peak potential remains independent of the square-wave frequency. sapub.org The theory for cyclic square wave voltammetry (CSWV), an extension of SWV, has been developed and experimentally verified for single and consecutive reversible electron transfer reactions, providing clear diagnostic criteria to analyze such processes. nih.gov Given that the Hexaammineruthenium(III)/(II) couple is a classic example of a chemically and electrochemically reversible outer-sphere redox system, SWV provides a rapid and sensitive method for its characterization and quantification. nih.govresearchgate.net The technique's ability to discriminate against capacitance currents allows for mechanistic and kinetic information to be obtained at lower analyte concentrations than is possible with conventional cyclic voltammetry. nih.gov

Fast Scan Voltammetry

Fast Scan Voltammetry (FSV), and its more common variant Fast Scan Cyclic Voltammetry (FSCV), are powerful electroanalytical techniques characterized by extremely high potential scan rates, often reaching hundreds or even thousands of volts per second. wikipedia.orgnih.gov This high-speed potential sweep allows for the acquisition of a full voltammogram in milliseconds, providing exceptional temporal resolution for monitoring rapid chemical events in real-time. wikipedia.orgpineresearch.com FSCV is particularly effective for studying species that adsorb to the electrode surface and for investigating fast electron-transfer kinetics. nih.govmsstate.eduacs.org The technique is typically performed at carbon-fiber microelectrodes, whose small size minimizes the RC time constant and allows for rapid charging of the electrical double layer, which is essential at high scan rates. nih.gov

The primary application of FSCV has been in the in-vivo detection of electroactive neurotransmitters like dopamine (B1211576) and serotonin, which can be oxidized and reduced within the applied potential window. wikipedia.orgnih.govnih.govrsc.org The methodology involves applying a triangular potential waveform and subtracting the large, predictable background charging current to isolate the faradaic current of the analyte. nih.gov While direct and extensive studies applying FSV specifically to Hexaammineruthenium(III) chloride were not prominent in the surveyed literature, the principles of the technique suggest its applicability. As a stable, outer-sphere redox probe, Hexaammineruthenium(III) chloride could be used to characterize the performance of microelectrodes at very high scan rates. Furthermore, FSV's ability to probe fast heterogeneous electron-transfer kinetics could be employed to study the Ru(NH₃)₆³⁺/²⁺ couple under conditions of high mass transport, potentially revealing kinetic details not observable with slower techniques. acs.orgresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) Investigations

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive, frequency-domain technique used to probe the intricate processes occurring at the electrode-electrolyte interface. numberanalytics.comacs.org By applying a small amplitude sinusoidal AC potential over a wide range of frequencies, EIS measures the resulting current to determine the impedance of the system. acs.org This allows for the deconvolution of various electrochemical phenomena such as solution resistance, double-layer capacitance, and charge-transfer resistance. numberanalytics.comrsc.org

Hexaammineruthenium(III) chloride is frequently used as an ideal outer-sphere redox probe in EIS studies due to its simple, one-electron, and reversible redox behavior. nih.gov When used with a bare electrode, the EIS data can be modeled by a Randles equivalent circuit, which includes the solution resistance (Rs), the double-layer capacitance (Cdl), the charge-transfer resistance (Rct), and a Warburg element (Zw) representing diffusion. acs.orgrsc.org The Rct value, which appears as the diameter of the semicircle in a Nyquist plot, is inversely proportional to the heterogeneous electron transfer rate constant of the redox probe. acs.org

EIS has proven invaluable for characterizing modified electrodes. For instance, when an electrode is modified with an insulating layer, such as a self-assembled monolayer (SAM), the Rct for the [Ru(NH₃)₆]³⁺/²⁺ couple typically increases significantly, reflecting the barrier to electron transfer. researchgate.net This makes EIS a sensitive tool for quantifying the packing quality and defectiveness of such layers.

Notably, the [Ru(NH₃)₆]²⁺/³⁺ couple has been proposed as a more stable alternative to the commonly used hexacyanoferrate(II)/(III) probe for EIS measurements with gold electrodes. nih.govnih.gov Studies have shown that hexacyanoferrate can cause corrosion or surface modification of gold over time, leading to unstable impedance signals. nih.gov In contrast, Hexaammineruthenium(II)/(III) provides a stable and reliable response, making it excellent for long-term impedimetric measurements and for the development of stable biosensors. researchgate.netnih.gov

Electrode Surface Modification and Interface Studies

Self-Assembled Monolayers (SAMs) and Their Barrier Properties

Self-Assembled Monolayers (SAMs), particularly those formed from alkanethiols on gold surfaces, create organized, thin insulating films that serve as excellent models for studying electron transfer phenomena. utexas.edursc.org The barrier properties of these SAMs are frequently investigated using Hexaammineruthenium(III) chloride as an electrochemical probe. The [Ru(NH₃)₆]³⁺ cation is an outer-sphere redox species, meaning it does not need to directly contact the electrode surface for electron transfer to occur.

When a gold electrode is coated with a well-packed alkanethiol SAM, the direct access of the redox probe to the electrode is blocked. Electron transfer must then occur via a tunneling mechanism through the insulating alkyl chains of the monolayer. This tunneling is highly dependent on the thickness of the SAM; as the alkyl chain length increases, the rate of electron transfer decreases exponentially. utexas.edu This effect is readily quantified using techniques like cyclic voltammetry and EIS, where the presence of the SAM leads to a dramatic increase in the charge-transfer resistance (Rct). The quality of the SAM, including its packing density and defectiveness, can be assessed by the magnitude of this resistance. For some SAMs, surface coverage values greater than 99.9% have been calculated from impedance data.

The nature of the SAM's terminal group also influences its barrier properties. Studies comparing SAMs with different end groups (e.g., -CH₃, -OH, -COOH) show that hydrophilic groups can alter the interaction with the aqueous electrolyte and influence corrosion resistance, indicating that the chemical nature of the interface, not just its thickness, is critical. utexas.edu The stability of these monolayers is also a key factor, with studies showing that factors like intermolecular interactions and the underlying metal substrate (Au, Pt, Cu) affect their stable electrochemical potential window.

Interactions with Modified Electrode Surfaces (e.g., Carbon-based, Gold)

The electrochemical response of Hexaammineruthenium(III) chloride is highly sensitive to the nature and modification of the electrode surface, making it a standard probe for characterizing various electrode materials, especially gold and carbon-based electrodes.

Gold Electrodes: Gold is a common substrate for fundamental electrochemical studies, largely due to the ease with which its surface can be modified using thiol chemistry to form well-defined SAMs. nih.govrsc.org As discussed previously, the interaction of [Ru(NH₃)₆]³⁺ with SAM-modified gold electrodes is a cornerstone for studying electron tunneling and the barrier properties of monolayers. researchgate.net Furthermore, the [Ru(NH₃)₆]²⁺/³⁺ couple is favored over others like hexacyanoferrate for studies involving gold because it does not induce corrosion or degradation of the electrode surface, ensuring more stable and reproducible measurements, which is critical for biosensor development. researchgate.netnih.gov

Carbon-based Electrodes: Hexaammineruthenium(III) chloride is widely used as a model outer-sphere redox probe to characterize the electrochemical properties of carbon electrodes, such as glassy carbon (GC), graphene, and graphite. mmu.ac.uknih.gov Its electron transfer kinetics are generally considered to be insensitive to the surface chemistry (e.g., surface oxides) of the carbon electrode, making it ideal for probing the density of electronic states (DOS) near the Fermi level. researchgate.net

Research on graphite and graphene paste electrodes has shown a clear correlation between the lateral size of the carbon flakes and the heterogeneous electron transfer (HET) kinetics of the [Ru(NH₃)₆]³⁺/²⁺ couple. mmu.ac.uk A decrease in flake size leads to an increase in the proportion of electrochemically active edge plane sites relative to the more inert basal plane, resulting in faster HET kinetics. mmu.ac.uk Similarly, studies on single-layer and multi-layer graphene have utilized this redox probe to demonstrate that monolayer graphene exhibits higher HET rate constants. nih.gov Recent work has even explored the electrochemistry of [Ru(NH₃)₆]³⁺ at the exposed, one-dimensional edge of a single graphene layer, highlighting its utility in studying nanoscale electrode structures. graphenea.com

Table 1: Heterogeneous Electron Transfer (HET) Kinetics of Hexaammineruthenium(III) chloride on Various Carbon-Based Electrodes Data synthesized from representative studies.

| Electrode Material | Lateral Flake Size (La) | Peak-to-Peak Separation (ΔEp) / mV | Heterogeneous Electron Transfer Rate (k⁰) / cm s⁻¹ | Reference |

| Graphite Paste | 1.5 mm | ~100 | Slower | mmu.ac.uk |

| Graphite Paste | 0.5 µm | ~65 | Faster | mmu.ac.uk |

| Graphene Paste | 10.0 µm | ~75 | Slower | mmu.ac.uk |

| Graphene Paste | 1.3 µm | ~61 (approaching reversible limit) | Faster | mmu.ac.uk |

| Monolayer Graphene | N/A | Lower than multilayer | Higher than multilayer | nih.gov |

Note: Lower ΔEp values indicate faster, more reversible electron transfer kinetics.

Adsorption Phenomena at Charged Interfaces

The hexaammineruthenium cation, [Ru(NH₃)₆]³⁺, carries a high positive charge, which leads to significant electrostatic interactions with charged interfaces. This property is extensively utilized to study and probe negatively charged surfaces, such as anionic SAMs and surface-immobilized DNA.

Studies using chronocoulometry and AC voltammetry have investigated the binding of [Ru(NH₃)₆]³⁺ to anionic SAMs on gold electrodes. researchgate.net For example, the adsorption of the complex onto a compact monolayer of 2-mercaptobenzimidazole-5-sulfonate (MBIS) was found to fit a Langmuir adsorption isotherm, indicating a specific binding interaction with the surface. researchgate.net These electrostatic interactions are strong enough to cause significant accumulation of the redox probe at the interface, which can be quantified to determine parameters like the binding constant. researchgate.net

This adsorption behavior is particularly useful in the field of biosensing. DNA, with its negatively charged phosphate backbone, readily attracts and binds the positively charged [Ru(NH₃)₆]³⁺ complex. This interaction is the basis for many electrochemical DNA sensors. The amount of [Ru(NH₃)₆]³⁺ that adsorbs to a DNA-modified electrode is proportional to the amount of DNA on the surface. By measuring the electrochemical signal from the bound ruthenium complex, it is possible to quantify the DNA. The binding is competitive, meaning that other cations in the electrolyte solution can compete with the ruthenium complex for binding sites on the DNA, an effect that has been studied by varying the concentration of background electrolyte salts. researchgate.net

Table 2: Binding Constants for [Ru(NH₃)₆]³⁺ Adsorption at Modified Gold Interfaces

| Modified Surface | Measurement Technique | Electrolyte | Binding Constant (K) / M⁻¹ | Reference |

| 2-mercaptobenzimidazole-5-sulfonate (MBIS) SAM on Au(111) | Chronocoulometry | 10⁻² M LiClO₄ | 4.0 (±0.4) × 10⁶ | researchgate.net |

| PNA-DNA duplex on modified Gold | AC Voltammetry | 0.01 M Tris-HCl buffer | 2.9 (±0.3) × 10⁵ | researchgate.net |

Quantification of Surface Coverage on Modified Electrodes

The quantification of surface coverage on modified electrodes is crucial for understanding and optimizing the performance of sensors, catalysts, and other electrochemical devices. Hexaammineruthenium(III) chloride is frequently employed for this purpose, particularly for electrodes modified with negatively charged species like DNA.

The cationic hexaammineruthenium(III) ion, [Ru(NH₃)₆]³⁺, electrostatically binds to the anionic phosphate backbone of DNA immobilized on an electrode surface. rsc.org By measuring the charge associated with the reduction of the accumulated [Ru(NH₃)₆]³⁺, the amount of DNA on the surface can be quantified. rsc.org Chronocoulometry is a preferred technique for this measurement due to its simplicity and non-destructive nature. electrochemsci.org

The fundamental principle involves integrating the charge (Q) passed during the reduction of the adsorbed ruthenium complex. rsc.org This charge is directly proportional to the surface concentration of the complex (Γ₀), which in turn is related to the surface density of the modifying species. rsc.org For DNA-modified electrodes, the surface coverage of DNA (Γ_{DNA}) can be calculated from the surface density of the hexaammineruthenium(III) complex. rsc.org

Several experimental factors can influence the accuracy of this quantification. Studies have shown that a final potential of -0.5 V (vs. SCE) in chronocoulometric measurements is generally sufficient to ensure the complete reduction of the adsorbed [Ru(NH₃)₆]³⁺. electrochemsci.org Furthermore, a saturating concentration of hexaammineruthenium(III) chloride, typically around 20 µmol L⁻¹ or higher, is necessary to ensure complete binding to the DNA-SAMs for accurate quantification. electrochemsci.org The pH of the tris-HCl buffer solution, within a range of 6.4 to 8.5, has been found to not significantly impact the quantification of surface coverage. electrochemsci.org

The morphology of the electrode surface itself also plays a significant role in the measured surface coverage. researchgate.net The effective surface area available for modification and subsequent interaction with the redox probe will directly influence the calculated coverage values. researchgate.net Therefore, careful consideration of the electrode's physical characteristics is essential for interpreting surface coverage data. researchgate.net

Table 1: Key Parameters for Quantification of Surface Coverage

| Parameter | Recommended Condition/Value | Rationale |

|---|---|---|

| Measurement Technique | Chronocoulometry | Simplicity, non-destructive, and provides accurate charge measurement. electrochemsci.org |

| Final Potential (Efp) | -0.5 V vs. SCE | Ensures complete reduction of adsorbed [Ru(NH₃)₆]³⁺. electrochemsci.org |

| [Ru(NH₃)₆]Cl₃ Concentration | ≥ 20 µmol L⁻¹ | Achieves saturated adsorption on DNA-SAMs for accurate quantification. electrochemsci.org |

| pH (tris-HCl buffer) | 6.4 - 8.5 | Minimal influence on the quantification of surface coverage. electrochemsci.org |

Application as a Redox Probe in Advanced Electroanalytical Studies

The well-behaved and reversible electrochemistry of the [Ru(NH₃)₆]³⁺/²⁺ couple makes it an excellent redox probe for a variety of advanced electroanalytical studies.

Evaluation of Electrode Surface Characteristics

Hexaammineruthenium(III) chloride is widely used to probe the characteristics of various electrode surfaces. As an outer-sphere redox probe, its electron transfer kinetics are sensitive to the density of electronic states and the presence of surface modifications or defects, but less so to surface oxides or functional groups. mmu.ac.uk This makes it particularly useful for assessing the quality and properties of different electrode materials.

For instance, in the characterization of graphite and graphene paste electrodes, hexaammineruthenium(III) chloride has been used to demonstrate a clear correlation between the lateral flake size and the heterogeneous electron transfer (HET) kinetics. mmu.ac.uk Smaller flake sizes lead to an increased number of edge plane-like sites, which facilitates faster electron transfer. mmu.ac.uk

The stability of the redox probe is also a critical factor. Unlike the commonly used hexacyanoferrate(II)/(III) couple, which can cause corrosion of gold electrodes, hexaammineruthenium(II)/(III) has been shown to be an excellent and stable redox pair for impedimetric measurements with gold electrodes. nih.govelsevierpure.com This stability is crucial for long-term measurements and for ensuring the integrity of the electrode surface and any modifications, which is particularly important in the development of reliable biosensors. nih.govelsevierpure.comresearchgate.net The in-situ generation of hexaammineruthenium(II) from the reduction of hexaammineruthenium(III) during electrochemical impedance spectroscopy (EIS) further enhances the stability and reliability of the measurements. nih.govelsevierpure.com

Role in Two-Polarized Electrode (2PE) Systems

Diffusion Coefficient Measurements of Ruthenium Species

The diffusion coefficient (D) is a fundamental parameter that describes the rate at which a species moves through a solution under a concentration gradient. Accurate knowledge of the diffusion coefficients for both the oxidized ([Ru(NH₃)₆]³⁺) and reduced ([Ru(NH₃)₆]²⁺) forms of the hexaammineruthenium complex is essential for the quantitative analysis of electrochemical data.

Several electrochemical techniques, such as microelectrode double potential step chronoamperometry and cyclic voltammetry, have been employed to measure the diffusion coefficients of these species. ox.ac.ukresearchgate.net The Randles-Sevcik equation is commonly used in cyclic voltammetry to calculate the diffusion coefficient from the relationship between the peak current and the square root of the scan rate. rsc.org

Studies have shown that the diffusion coefficient of the triply charged [Ru(NH₃)₆]³⁺ is significantly lower than that of the doubly charged [Ru(NH₃)₆]²⁺, with a ratio of approximately 0.71 in potassium chloride and potassium nitrate (B79036) media. ox.ac.ukresearchgate.net This difference is attributed to the different charges and potentially different hydration shells of the two ions. The nature and concentration of the supporting electrolyte can also influence the diffusion coefficients, with ion-pairing effects observed in the presence of certain electrolytes like potassium sulfate. ox.ac.ukresearchgate.net

Table 2: Reported Diffusion Coefficients for Hexaammineruthenium Species

| Species | Diffusion Coefficient (D) / cm² s⁻¹ | Supporting Electrolyte | Measurement Technique |

|---|---|---|---|

| [Ru(NH₃)₆]³⁺ | 8.43 x 10⁻⁶ | 0.1 M KCl | Not specified |

| [Ru(NH₃)₆]³⁺ | 9.10 x 10⁻⁶ | 0.1 M KCl | Not specified |

| [Ru(NH₃)₆]³⁺ | 8.61 x 10⁻¹⁰ m² s⁻¹ (8.61 x 10⁻⁶ cm² s⁻¹) | 0.10 M KCl | Cyclic Voltammetry |

| [Ru(NH₃)₆]³⁺ | 5.3 x 10⁻⁶ | 0.5 M KNO₃ | Not specified |

| [Ru(NH₃)₆]²⁺ | 7.3 x 10⁻⁶ | 0.5 M KNO₃ | Not specified |

Catalysis Research Applications of Hexaammineruthenium Iii Chloride

Homogeneous Catalysis in Organic Synthesis

In the realm of homogeneous catalysis, where the catalyst and reactants exist in the same phase, Hexaammineruthenium(III) chloride is more recognized for its role as a stable precursor and an electron mediator than as a direct catalyst for a broad range of organic transformations. Its high stability and solubility in water make it a valuable component in electrochemical studies. chemicalbook.com The hexaammineruthenium(III)/hexaammineruthenium(II) redox couple is a classic example used in cyclic voltammetry demonstrations due to its chemical and electrochemical reversibility. chemicalbook.comsigmaaldrich.com This property is harnessed in applications like glucose monitoring, where it acts as an electron mediator. chemicalbook.com

While direct, broad application in organic synthesis is not its most prominent feature, related ruthenium compounds, such as Ruthenium(III) chloride (RuCl₃), for which [Ru(NH₃)₆]Cl₃ can be a precursor, are effective homogeneous catalysts for various reactions. For instance, RuCl₃ has been shown to be an efficient catalyst for the acylation of alcohols, phenols, and thiols and for the selective oxidation of fatty alcohols to aldehydes. nih.govrptu.derptu.de These examples underscore the importance of ruthenium precursors in generating catalytically active species for fine chemical synthesis. The primary contribution of Hexaammineruthenium(III) chloride in this domain is therefore as a dependable starting material for creating other catalytically active ruthenium complexes. sigmaaldrich.com

Heterogeneous Catalysis Development

Hexaammineruthenium(III) chloride is a widely used precursor for preparing heterogeneous catalysts, where the active ruthenium species is dispersed on a solid support. Its stability and solubility allow for controlled deposition of ruthenium onto various support materials. sigmaaldrich.comresearchgate.net

The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels, such as methane (B114726) (CH₄) through hydrogenation (the Sabatier reaction), is a critical area of research for CO₂ utilization. Ruthenium supported on alumina (B75360) (Ru/Al₂O₃) is one of the most effective catalysts for this process, known as CO₂ methanation. mdpi.com Hexaammineruthenium(III) chloride is frequently used as a precursor to prepare these catalysts via impregnation methods. sigmaaldrich.comresearchgate.net

Research has shown that the performance of Ru/Al₂O₃ catalysts is highly dependent on reaction conditions and catalyst properties. Studies investigating CO₂ methanation over Ru/Al₂O₃ catalysts at atmospheric pressure have found that the optimal reaction temperature is typically around 400 °C. mdpi.com At this temperature, maximum CO₂ conversion and methane yield are achieved. At temperatures above 400 °C, the reverse water-gas shift reaction can become more prominent, leading to decreased methane selectivity and increased carbon monoxide (CO) production. mdpi.com The loading of ruthenium on the alumina support also plays a critical role, with different loadings providing a balance between activity and cost-effectiveness. mdpi.com

Table 1: Performance of Ru/Al₂O₃ Catalysts in CO₂ Methanation This table presents representative data on the performance of Ru/Al₂O₃ catalysts at different temperatures and ruthenium loadings.

| Catalyst Loading (wt% Ru) | Temperature (°C) | CO₂ Conversion (%) | CH₄ Yield (%) |

|---|---|---|---|

| 1 | 400 | ~55 | ~50 |

| 3 | 400 | ~70 | ~68 |

| 5 | 400 | ~75 | ~73 |

| 5 | 550 | ~50 | ~25 |

Data compiled from experimental results presented in related studies. mdpi.com

Ammonia (B1221849) (NH₃) is considered a promising carbon-free hydrogen carrier, and its decomposition into hydrogen (H₂) and nitrogen (N₂) is a key enabling technology for a hydrogen-based economy. Ruthenium is the most active metal for ammonia decomposition catalysis. acs.orgnih.gov Confining ruthenium particles or even single atoms within the porous structures of zeolites has emerged as a highly effective strategy to create stable and exceptionally active catalysts. acs.org

Hexaammineruthenium(III) chloride serves as an excellent precursor for introducing ruthenium into the cages and channels of zeolites like 13X. acs.orgnih.gov Research demonstrates that Ru-loaded 13X zeolites exhibit superior catalytic performance for ammonia decomposition. acs.org The confinement within the zeolite structure prevents the agglomeration of ruthenium nanoparticles, leading to highly dispersed and stable active sites. nih.gov Studies have shown that ammonia conversion rates increase with higher ruthenium loading and temperature. acs.orgnih.gov Notably, catalysts with lower Ru loadings can exhibit higher specific activity (activity per mole of Ru), suggesting that smaller, more isolated ruthenium sites are more efficient. nih.gov

Table 2: Performance of Ru-loaded 13X Zeolite in Ammonia Decomposition This table illustrates the catalytic activity for ammonia decomposition under various conditions.

| Catalyst Loading (wt% Ru) | Temperature (°C) | GHSV (mL gcat⁻¹ h⁻¹) | NH₃ Conversion (%) |

|---|---|---|---|

| 0.8 | 400 | 30,000 | ~10 |

| 1.4 | 400 | 30,000 | ~15 |

| 0.8 | 450 | 30,000 | ~19 |

| 4.8 | 450 | 30,000 | ~38.5 |

| 4.8 | 450 | 15,000 | ~65 |

Data sourced from studies on Ru-loaded Na13X zeolites. acs.orgnih.gov

Precursor Role in Novel Catalyst Design and Synthesis

The overarching theme in the catalytic application of Hexaammineruthenium(III) chloride is its indispensable role as a versatile and reliable precursor. sigmaaldrich.comresearchgate.net Its utility stems from several key properties: high purity, stability in air, and good solubility in water, which facilitate its use in various synthesis procedures like incipient wetness impregnation and ion exchange. chemicalbook.com

This compound provides a gateway to a diverse range of catalytically active materials:

Supported Nanoparticles: As detailed, it is a standard starting material for creating supported catalysts like Ru/Al₂O₃ and Ru/CeO₂ for applications in CO₂ methanation and other hydrogenation reactions. researchgate.netmdpi.com

Confined Metal Sites: It is used to synthesize advanced catalysts with ruthenium sites confined within porous materials such as zeolites, leading to exceptional activity and stability in reactions like ammonia decomposition. acs.orgnih.gov

Other Ruthenium Complexes: It can be chemically converted to other important ruthenium compounds, such as Chloropentaammineruthenium(III) chloride, expanding the library of available precursors for catalyst synthesis. chemicalbook.comsigmaaldrich.com

Bimetallic Catalysts: It is also employed in the synthesis of bimetallic complexes and catalysts, where the interaction between ruthenium and a second metal can lead to unique catalytic properties. sigmaaldrich.com

In essence, Hexaammineruthenium(III) chloride is a fundamental building block in catalysis research, enabling the design and synthesis of next-generation catalysts for critical environmental and industrial applications.

Spectroscopic Characterization in Advanced Research on Hexaammineruthenium Iii Chloride

X-ray Absorption Spectroscopy (XAS) and L-Edge Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the electronic structure of materials. researchgate.net For ruthenium compounds, L-edge spectroscopy, which involves the excitation of a 2p core electron to unoccupied d-states, provides detailed information about the metal's oxidation state and the ligand field environment. researchgate.netnih.gov

In a foundational study, the X-ray absorption spectra of the ruthenium L₂,₃ edges in solid hexaammineruthenium(III) chloride were recorded. acs.org The spectra are characterized by intense, narrow absorption peaks, often referred to as "white lines," which arise from dipole-allowed transitions from the 2p core levels to the unoccupied 4d orbitals. The L₃ and L₂ edges correspond to transitions from the 2p₃/₂ and 2p₁/₂ spin-orbit split core levels, respectively.

The analysis of these L-edges for [Ru(NH₃)₆]³⁺ reveals distinct features that are sensitive to the electronic configuration. The energy positions and intensity ratios (branching ratios) of the L₃ and L₂ white lines are particularly informative. For a low-spin d⁵ system like Ru(III) in an octahedral field, the unoccupied states have t₂g character. The transition of a 2p electron into the single vacancy in the t₂g orbitals gives rise to the observed absorption. Theoretical simulations using time-dependent density functional theory (TD-DFT) have become crucial for interpreting these complex spectra, helping to correlate the spectral features with the molecular orbital structure and electron localization. acs.org

Table 1: Key Features in L-Edge XAS of Hexaammineruthenium(III) Chloride

| Feature | Description | Information Gained |

|---|---|---|

| L₃ Edge | Excitation of a 2p₃/₂ electron to unoccupied 4d orbitals. | Provides insight into the energy and character of unoccupied d-orbitals. |

| L₂ Edge | Excitation of a 2p₁/₂ electron to unoccupied 4d orbitals. | Complements L₃ edge data; the energy separation is due to spin-orbit coupling. |

| White Line Intensity | The magnitude of the absorption peak. | Related to the density of unoccupied d-states. |

| Branching Ratio (L₃/L₂) | The intensity ratio of the L₃ and L₂ white lines. | Sensitive to the spin state and oxidation state of the ruthenium center. |

Resonant Inelastic X-ray Scattering (RIXS) for Valence Electronic States

Resonant Inelastic X-ray Scattering (RIXS) is a photon-in/photon-out spectroscopic technique that provides a wealth of information about the electronic and magnetic excitations in materials. wikipedia.orgdiamond.ac.uk By tuning the incident X-ray energy to a specific absorption edge (like the Ru L₃-edge), RIXS can probe valence excitations with element and chemical sensitivity. wikipedia.orgrsc.org The technique is powerful because the energy resolution is not limited by the short lifetime of the core-hole, allowing for detailed investigation of low-energy electronic states. rsc.org

For hexaammineruthenium(III) chloride, Ru L₃-edge RIXS is used to study the d-d excitations and the nature of metal-ligand bonding. The process involves exciting a 2p core electron into an unoccupied 4d orbital, followed by the decay of an electron from an occupied 4d orbital to fill the core hole, emitting an X-ray photon in the process. rsc.org The energy difference between the incident and emitted photons corresponds to the energy of a valence excitation, such as a ligand-field (d-d) transition.

A study on solvated [Ru(NH₃)₆]³⁺ used 2p4d RIXS to probe its valence excitations. rsc.org The resulting RIXS maps, plotted as a function of energy transfer, revealed features corresponding to transitions from the occupied t₂g orbitals to the unoccupied t₂g hole in the d⁵ ground state. These measurements provide a direct probe of the ligand field splitting (10Dq) and the effects of spin-orbit coupling, offering deeper insight into the covalent interactions between the ruthenium 4d orbitals and the nitrogen orbitals of the ammine ligands. rsc.org

UV-Visible Spectroelectrochemistry

UV-Visible (UV-Vis) spectroelectrochemistry combines electrochemical control with spectroscopic measurement to study the optical properties of species as they undergo oxidation or reduction. This technique is particularly useful for characterizing the electronic transitions of redox-active molecules like hexaammineruthenium(III) chloride.

The hexaammineruthenium(III) ion, [Ru(NH₃)₆]³⁺, is yellow and can be electrochemically reduced to the hexaammineruthenium(II) ion, [Ru(NH₃)₆]²⁺, which is colorless. This redox process is highly reversible. UV-Vis spectroelectrochemistry allows for the simultaneous monitoring of changes in the absorption spectrum as the potential applied to the electrode is varied.

In a typical experiment, the UV-Vis spectrum of a solution containing [Ru(NH₃)₆]Cl₃ is recorded. The spectrum of the Ru(III) complex shows a characteristic absorption band in the UV region. As the potential is swept to more negative values, the [Ru(NH₃)₆]³⁺ is reduced to [Ru(NH₃)₆]²⁺ at the electrode surface. The disappearance of the Ru(III) absorption peak and the emergence of the spectrum for the Ru(II) species can be monitored in real-time. Research has shown the changes in the UV/Vis absorption spectra for a mixture containing hexaammineruthenium(III) chloride before and after electrolysis at a reducing potential. researchgate.net Such studies are crucial for understanding the kinetics of electron transfer and the stability of the different oxidation states, often in the context of its use as a redox mediator in catalytic cycles. researchgate.net

Table 2: Spectroelectrochemical Properties of the [Ru(NH₃)₆]³⁺/²⁺ Couple

| Oxidation State | Complex | Color | Key UV-Vis Feature |

|---|---|---|---|

| Ru(III) | [Ru(NH₃)₆]³⁺ | Yellow | Absorption band in the UV region |

Complementary Spectroscopic Techniques for Electrode Surface Characterization (e.g., XPS, Raman Spectroscopy)

While the techniques above probe the hexaammineruthenium complex itself, understanding its interaction with electrode surfaces is critical for electrochemical applications. X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy are powerful surface-sensitive techniques used for this purpose.

X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and chemical states of the species on the electrode surface. By analyzing the core-level spectra (e.g., Ru 3d, N 1s, Cl 2p), one could determine if the [Ru(NH₃)₆]³⁺ complex adsorbs intact onto an electrode surface or if it undergoes decomposition. For instance, shifts in the binding energies of the Ru 3d peaks can indicate changes in the oxidation state or coordination environment of the ruthenium center upon interaction with the surface. XPS is also used to confirm the chemical binding structure of molecules immobilized on a surface. researchgate.netresearchgate.net

Raman Spectroscopy is used to study vibrational modes of molecules. It can be employed to investigate the structure of the hexaammineruthenium complex and its interaction with an electrode. In Surface-Enhanced Raman Spectroscopy (SERS), the Raman signal of molecules adsorbed on a roughened metal surface (like silver or gold) is dramatically amplified. This would allow for the in-situ study of the vibrational modes of the Ru-N bonds of [Ru(NH₃)₆]³⁺ as a function of applied potential, providing insight into how the electrochemical environment affects the metal-ligand bonding. Raman spectroscopy is a valuable tool for studying electron transfer between different components in a system. researchgate.net

Theoretical and Computational Chemistry Approaches for Hexaammineruthenium Iii Chloride Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of coordination complexes like hexaammineruthenium(III) chloride. scispace.comumn.edu DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has been widely applied to study molecules and materials in chemistry, physics, and materials science. umn.edu Unlike traditional ab initio methods that are based on the complex many-electron wavefunction, DFT is based on the electron density, which is a function of only three spatial coordinates. scispace.com This simplification allows for the study of larger and more complex systems.

In the context of hexaammineruthenium(III) chloride, DFT calculations can provide valuable insights into its electronic properties. For instance, DFT can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter that relates to the chemical reactivity and the electronic excitation energies of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, DFT can be employed to explore the reactivity of hexaammineruthenium(III) chloride. mdpi.com Concepts derived from DFT, such as electronegativity, hardness, and the Fukui function, provide a framework for understanding and predicting the sites of electrophilic and nucleophilic attack. mdpi.com For example, the Fukui function can identify the most reactive atomic centers within the hexaammineruthenium(III) cation. mdpi.com

Recent studies have utilized DFT to investigate the electronic structure of graphene flakes and its impact on the electrochemical reactivity towards hexaammineruthenium(III) chloride. mmu.ac.uk These studies have shown a correlation between the lateral flake size of graphene and the heterogeneous electron transfer (HET) kinetics. mmu.ac.uk DFT calculations supported these experimental findings by demonstrating that smaller graphene flakes possess a higher density of electrochemically active edge plane sites, which facilitates electron transfer with the [Ru(NH₃)₆]³⁺ complex. mmu.ac.uk

Time-dependent DFT (TD-DFT) is an extension of DFT that can be used to study the electronic absorption spectra of molecules. nih.gov While specific TD-DFT studies on hexaammineruthenium(III) chloride are not extensively reported in the provided context, this method has been successfully applied to other transition metal complexes to elucidate the nature of their electronic transitions. nih.gov

Table 1: Key DFT-derived concepts and their relevance to Hexaammineruthenium(III) Chloride

| DFT Concept | Description | Relevance to Hexaammineruthenium(III) Chloride |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the electronic stability and the energy required for electronic excitation. A key factor in its redox properties. |

| Electron Density | The probability of finding an electron at a particular point in space. scispace.com | Determines the molecular structure and reactivity. |

| Fukui Function | A local reactivity descriptor that indicates the propensity of a site in a molecule to undergo nucleophilic, electrophilic, or radical attack. mdpi.com | Predicts the most reactive sites on the [Ru(NH₃)₆]³⁺ cation for electron transfer. |

| Global Reactivity Descriptors | Concepts like electronegativity and chemical hardness that describe the overall reactivity of a molecule. mdpi.com | Provide a general understanding of the reactivity of hexaammineruthenium(III) chloride in chemical reactions. |

Electrochemical Modeling and Simulation (e.g., Digital Simulations, Electrochemistry-Informed Neural Networks)

Electrochemical modeling and simulation are indispensable tools for understanding the complex processes that occur at the electrode-electrolyte interface during the redox reactions of hexaammineruthenium(III) chloride. These computational methods allow for the deconvolution of various electrochemical phenomena, such as diffusion, charge transfer kinetics, and the effects of electrode geometry.

Digital Simulations:

Digital simulation techniques are widely used to model the electrochemical behavior of redox species like hexaammineruthenium(III) chloride. dtic.milethernet.edu.etutexas.edu These simulations involve discretizing space and time to solve the diffusion equations that govern the transport of the electroactive species to the electrode surface. By comparing simulated cyclic voltammograms with experimental data, researchers can extract valuable kinetic and thermodynamic parameters.

For instance, digital simulations have been instrumental in studying the electrochemical response of hexaammineruthenium(III) chloride at microelectrode arrays. dtic.milutexas.edu These studies have modeled the effects of electrode geometry, such as the width of the electrodes and the spacing between them, on the measured currents. utexas.edu The simulations have successfully predicted phenomena like collection efficiency, shielding, and feedback currents, which are in good agreement with experimental results. dtic.milutexas.edu Such simulations provide a deeper understanding of mass transport at these specialized electrode configurations. dtic.mil

Electrochemistry-Informed Neural Networks (ECINN):

A more recent and advanced approach involves the use of Electrochemistry-Informed Neural Networks (ECINN). researchgate.netnih.gov ECINNs are a type of machine learning model that embeds fundamental electrochemical principles, such as the Butler-Volmer and Nernst equations, directly into the neural network architecture. researchgate.netnih.gov This integration of domain knowledge allows for more accurate and interpretable models.

ECINNs have been applied to analyze the voltammetry of the [Ru(NH₃)₆]³⁺/²⁺ redox couple. nih.gov These models can analyze the entire voltammogram to directly determine key electrochemical parameters, including the standard rate constant and transfer coefficients, without the need for traditional data correction methods. researchgate.netnih.gov Furthermore, ECINNs can help in elucidating the nature of the electron transfer process. researchgate.net This innovative approach represents a new paradigm in chemistry-informed machine learning for the discovery and analysis of electrochemical systems. researchgate.netnih.gov

Table 2: Comparison of Electrochemical Modeling Techniques for Hexaammineruthenium(III) Chloride

| Technique | Principle | Application to Hexaammineruthenium(III) Chloride | Key Insights |

| Digital Simulations | Numerical solution of diffusion equations to model mass transport and electrode reactions. ethernet.edu.et | Simulating cyclic voltammograms at various electrode geometries, including microelectrode arrays. dtic.milutexas.edu | Determination of diffusion coefficients, understanding the influence of electrode geometry on current response, and modeling complex reaction mechanisms. dtic.milutexas.edu |

| Electrochemistry-Informed Neural Networks (ECINN) | Machine learning models that incorporate fundamental electrochemical equations. researchgate.netnih.gov | Analyzing voltammetric data of the [Ru(NH₃)₆]³⁺/²⁺ redox couple to extract kinetic parameters. nih.gov | Direct determination of transfer coefficients and standard rate constants from experimental data, and discovery of the nature of the electron transfer process. researchgate.netnih.gov |

Materials Science and Nanomaterial Integration Involving Hexaammineruthenium Iii Chloride

Synthesis of Advanced Materials and Nanomaterials

Hexaammineruthenium(III) chloride is instrumental in the synthesis of a variety of advanced materials due to its unique chemical and electrochemical characteristics. chemimpex.com It functions as a precursor for creating other ruthenium complexes and materials with enhanced properties for electronics and photonics. chemimpex.comsigmaaldrich.com

One significant application is its use in the preparation of catalysts. For instance, it serves as a precursor for Ru/Al2O3 catalysts, which are employed in processes like CO2 hydrogenation. sigmaaldrich.com The compound's ability to facilitate electron transfer reactions makes it valuable in the development of materials for electrochemical applications. chemimpex.com

The synthesis process often involves leveraging the reversible redox couple of Hexaammineruthenium(III) and Hexaammineruthenium(II). uyanchem.com This property is fundamental in various electrochemical and biochemical analyses. uyanchem.comalfachemic.com A common synthesis method for obtaining high-purity hexaammineruthenium(III) trichloride (B1173362) involves the oxidation of hexaammineruthenium(II) dichloride. chemicalbook.comgoogle.com In a typical procedure, oxygen is bubbled through a solution of hexaammineruthenium(II) dichloride and ammonium (B1175870) chloride until the redox potential indicates the formation of the desired product. chemicalbook.com

Incorporation into Nanocomposite Electrode Systems (e.g., Ordered Mesoporous Carbon-Fullerene Composites)

Hexaammineruthenium(III) chloride plays a vital role in the development of advanced nanocomposite electrode systems. These systems often feature a combination of materials to achieve superior electrochemical performance. A notable example is the use of ordered mesoporous carbon (OMC) and fullerene composites.

Ordered mesoporous carbons, such as CMK-3, are synthesized using templates like SBA-15 mesoporous silica. ntnu.no These materials possess a high surface area and a well-defined pore structure, making them excellent supports for electroactive species. ntnu.noresearchgate.net Fullerenes, with their unique electronic properties, can be incorporated into these carbon structures to enhance their performance in applications like supercapacitors. ntnu.norsc.org

The adsorption capacity of OMCs for fullerenes like C60 and C70 is significantly higher than that of traditional activated carbon, demonstrating the efficiency of these materials in creating composite systems. ntnu.no The integration of hexaammineruthenium(III) chloride into such nanocomposites can further enhance their electrochemical properties, leveraging the redox activity of the ruthenium complex.

Studies on Conductive Thin Films on Semiconductor Substrates

The fabrication of conductive thin films on semiconductor substrates is a critical area of materials science, particularly for electronic and optoelectronic devices. Hexaammineruthenium(III) chloride has been investigated for its potential in these applications.

Research has explored the direct electrodeposition of metals like gold onto indium tin oxide (ITO) coated substrates to create conductive thin films. qut.edu.au These films can be modified to improve their adhesion and electrochemical activity. For instance, modifying the ITO surface with molecules like 3-mercaptopropyl-trimethoxysilane (MPS) before gold deposition results in significantly improved performance, especially under mechanical stress. qut.edu.au

While direct studies detailing the use of hexaammineruthenium(III) chloride in forming the primary conductive layer are not prevalent in the provided context, its role as a redox probe is crucial in characterizing the electrochemical properties of these thin films. The reversible electrochemistry of the [Ru(NH3)6]3+/2+ couple allows for the sensitive evaluation of the film's surface and electron transfer kinetics. uyanchem.com

Development of Novel Carbon-Based Electrode Materials

The development of novel carbon-based electrode materials is a major focus in energy storage and sensing applications. researchgate.netrsc.org Materials like graphene, carbon nanotubes, and mesoporous carbons are extensively studied for their high surface area, conductivity, and stability. researchgate.netrsc.orgresearchgate.net

Hexaammineruthenium(III) chloride is frequently used in the electrochemical characterization of these carbon-based electrodes. researchgate.net For example, cyclic voltammetry using hexaammineruthenium(III) chloride as a redox probe can reveal important information about the electrode's performance, such as its effective surface area and electron transfer rates. researchgate.net

Furthermore, the modification of carbon electrodes with various materials, including polymers and nanomaterials, is a common strategy to enhance their sensing capabilities. mdpi.com The electrochemical behavior of these modified electrodes is often tested using redox species like hexaammineruthenium(III) chloride to assess the improvements in sensitivity and stability. mdpi.com The development of nitrogen-doped carbon materials, for instance, has shown promise for electrochemical sensing, with hexaammineruthenium(III) chloride serving as a benchmark for evaluating their performance. researchgate.net

Supramolecular and Host Guest Chemistry Utilizing Hexaammineruthenium Iii Chloride

Interactions with Macrocyclic Host Molecules (e.g., Pillararenes, Crown Ethers)

The positively charged and substitution-inert nature of the hexaammineruthenium(III) cation makes it an ideal guest for various macrocyclic hosts capable of forming second-sphere coordination complexes. These interactions are primarily driven by electrostatic forces and hydrogen bonding.

Crown Ethers:

The interaction between hexaammineruthenium(III) and crown ethers has been a subject of detailed investigation. These interactions are predominantly based on hydrogen bonding between the hydrogen atoms of the ammine (NH₃) ligands and the oxygen atoms of the ether linkages in the crown ether. northwestern.edu The strength of this second-sphere complexation is influenced by several factors, including the size and flexibility of the crown ether. northwestern.edu

Generally, larger and more flexible crown ethers exhibit stronger binding with the [Ru(NH₃)₆]³⁺ cation. northwestern.edu For instance, dicyclohexano-crown ethers tend to form more stable complexes compared to their more rigid dibenzo counterparts. northwestern.edu The stability of these host-guest complexes can be significantly modulated by altering both the host and guest properties, leading to a variation in binding constants that can span over several orders of magnitude. northwestern.edu

| Factor | Observation | Rationale | Reference |

|---|---|---|---|

| Host Size | Larger macrocycles generally lead to stronger binding. | Allows for a greater number of hydrogen bonding interactions with the ammine ligands. | northwestern.edu |

| Host Flexibility | More flexible crown ethers (e.g., dicyclohexano) form more stable complexes than rigid ones (e.g., dibenzo). | Flexible hosts can better adapt their conformation to optimize interactions with the guest cation. | northwestern.edu |

| Guest Oxidation State | Higher oxidation states (Ru(III) vs. Ru(II)) result in stronger binding. | Increased Lewis acidity and charge density of the metal center enhance electrostatic and hydrogen bonding interactions. | northwestern.edudocumentsdelivered.com |

| Guest Ligands | Electron-withdrawing ancillary ligands on the ruthenium complex increase binding strength. | Enhances the acidity of the ammine protons, leading to stronger hydrogen bonds. | northwestern.edu |

Pillararenes:

Despite the extensive research into the host-guest chemistry of pillararenes with various cationic species, specific studies detailing the interaction between hexaammineruthenium(III) chloride and pillararenes are not widely available in the current scientific literature. Pillararenes, being electron-rich aromatic macrocycles, are known to form stable complexes with a range of cationic guests. However, dedicated research on their complexation with [Ru(NH₃)₆]³⁺ has yet to be extensively reported.

Electrostatic Interactions in Biomolecular Systems (e.g., DNA Phosphate (B84403) Backbone Binding)

The highly charged nature of the hexaammineruthenium(III) cation makes it a potent agent for interacting with negatively charged biomolecules, most notably nucleic acids. Its binding to the phosphate backbone of DNA is a well-documented phenomenon driven primarily by strong electrostatic interactions. nih.govnih.gov